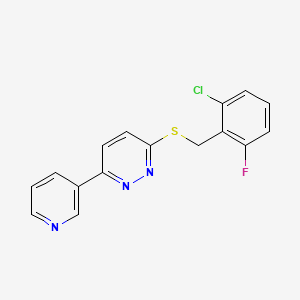

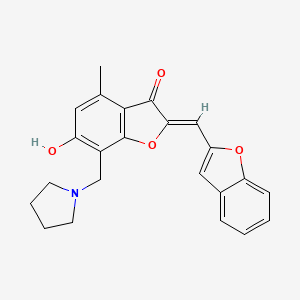

N1-(furan-2-ylmethyl)-N2-mesityloxalamide

説明

“N1-(furan-2-ylmethyl)-N2-mesityloxalamide” is a chemical compound . It is also known as "N1,N2-bis(furan-2-ylmethyl)oxalamide" . The compound has a molecular weight of 248.23500 and a molecular formula of C12H12N2O4 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . Additionally, twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were synthesized .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The molecules are linked via N–H···O intermolecular hydrogen bonding interactions .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, (E)-1-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]methanimine underwent imine–imine rearrangement by the action of potassium hydride to give thermodynamically more stable (E)-N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)methanimine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, N1,N2-bis(furan-2-ylmethyl)oxalamide has a density of 1.283g/cm3 .科学的研究の応用

Antibacterial and Antimicrobial Activity

A study on 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina), a compound related to N1-(furan-2-ylmethyl)-N2-mesityloxalamide, highlighted its antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The study investigated the reactivity of G1 with thiol groups, contributing to its antimicrobial effects (Allas et al., 2016).

Synthesis of Heterocyclic Scaffolds

Research on the synthesis of new types of heterocyclic systems incorporating mono- and bis(1,2,4-oxadiazol-3-yl)furoxan cores has been conducted, demonstrating the utility of furan derivatives in developing heterocyclic scaffolds for chemistry and biomedical applications (Fershtat et al., 2015).

Corrosion Inhibition

A novel corrosion inhibitor synthesized from biomass platform molecules, showcasing furan derivatives' potential in enhancing the durability of metals against corrosion in acidic environments. This application is critical in industrial settings where metal longevity is essential (Chen et al., 2021).

Organic Catalysis

The aza-Friedel-Crafts alkylation of furan has been catalyzed by chiral phosphoric acid, providing an efficient method to synthesize furan-2-ylamine derivatives. This research underscores the role of furan derivatives in facilitating organic synthesis reactions (Uraguchi et al., 2004).

Copper Corrosion Inhibition

Furan Schiff base compounds have shown effectiveness in inhibiting copper corrosion, suggesting applications in protecting copper surfaces in industrial and electronic applications (Issaadi et al., 2014).

作用機序

将来の方向性

The future directions for research on similar compounds include the development of new antimicrobials and the transition from traditional resources such as crude oil to biomass . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-10-7-11(2)14(12(3)8-10)18-16(20)15(19)17-9-13-5-4-6-21-13/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTXDGAJAHDGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330717 | |

| Record name | N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789500 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333340-85-5 | |

| Record name | N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)

![1-[2-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2708231.png)

![8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2708232.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2708234.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)

![2-[3-(2-Methylpropoxy)phenoxy]acetic acid](/img/structure/B2708241.png)